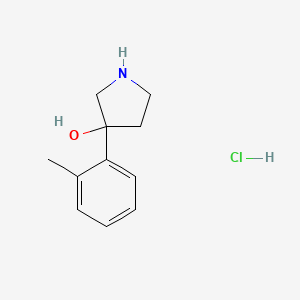

3-(2-Methylphenyl)-3-pyrrolidinol hydrochloride

説明

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Drug Discovery

Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom. wisdomlib.org These structures are of paramount importance in the fields of medicinal and organic chemistry. wisdomlib.orgopenmedicinalchemistryjournal.com An analysis of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59-60% of unique small-molecule drugs contain a nitrogen heterocycle, making it one of the most significant and privileged structures in drug design. openmedicinalchemistryjournal.comrsc.orgmsesupplies.com

The prevalence of these compounds in drug discovery can be attributed to several factors. They are abundant in nature, forming the core structure of many essential biomolecules, including alkaloids, vitamins, hormones, and antibiotics. rsc.orgmdpi.com This natural prevalence means that many biological systems are inherently adapted to interact with them. The nitrogen atom within the heterocyclic ring can form hydrogen bonds, which allows these molecules to interact effectively with biological targets like proteins and DNA. rsc.orgmdpi.com This ability to form stable complexes is a key factor in the therapeutic effect of many drugs. mdpi.com The structural diversity of nitrogen heterocycles allows for a wide range of chemical reactions and modifications, enabling medicinal chemists to fine-tune the properties of potential drug candidates for specific applications. wisdomlib.orgopenmedicinalchemistryjournal.com

Overview of the Pyrrolidine (B122466) Moiety as a Versatile Pharmacological Scaffold

Among the vast family of nitrogen heterocycles, the pyrrolidine ring, a five-membered saturated ring also known as tetrahydropyrrole, stands out as a particularly versatile and widely used scaffold in pharmacology. frontiersin.orgnih.gov It is a core structure in numerous biologically active molecules, natural alkaloids, and approved pharmaceuticals. frontiersin.orgnih.gov The significance of the pyrrolidine moiety is underscored by its ranking as the most common five-membered non-aromatic nitrogen heterocycle found in FDA-approved drugs. nih.gov

The utility of the pyrrolidine scaffold is enhanced by several key features:

Three-Dimensional (3D) Structure: Unlike flat aromatic rings, the saturated sp³-hybridized carbons of the pyrrolidine ring give it a non-planar, three-dimensional shape. nih.govresearchgate.net This 3D coverage is crucial for exploring pharmacophore space and achieving specific interactions with complex biological targets. researchgate.netresearchgate.net

Stereochemistry: The carbon atoms in the pyrrolidine ring can be chiral centers, meaning the spatial orientation of substituents can be precisely controlled. researchgate.net This stereogenicity is vital, as different stereoisomers of a drug can have vastly different biological activities and profiles. researchgate.netnih.gov

Physicochemical Properties: The nitrogen atom imparts basicity and polarity to the scaffold, which can enhance aqueous solubility and other desirable pharmacokinetic properties. nih.govpharmablock.com The nitrogen atom can also serve as a hydrogen bond donor, while a substituted nitrogen can act as a hydrogen bond acceptor, further facilitating interactions with biological targets. pharmablock.com

The structural and chemical versatility of the pyrrolidine ring allows for the design of novel compounds with a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. frontiersin.orgnih.gov

| Parameter | Cyclopentane | Pyrrole (Aromatic) | Pyrrolidine (Saturated) |

|---|---|---|---|

| Structure | C₅H₁₀ | C₄H₅N | C₄H₉N |

| Polar Surface Area (PSA) | 0 Ų | 12.03 Ų | 12.03 Ų |

| 3D Shape | Non-planar | Planar | Non-planar |

| Basicity (pKBHX) | N/A | 0.15 | 2.59 |

Data sourced from comparative analyses in chemical literature, highlighting the distinct properties imparted by the nitrogen atom and ring saturation. researchgate.net

Focus on 3-Pyrrolidinol (B147423) Derivatives as Key Chemical Entities

The 3-position of the pyrrolidinol scaffold serves as a critical anchor point for further functionalization, allowing chemists to build more complex molecules with tailored properties. The hydroxyl group itself can act as a key interacting element with a biological target or serve as a synthetic handle for creating esters, ethers, or other derivatives. This strategic placement allows for the exploration of structure-activity relationships (SAR), which is fundamental to optimizing a lead compound into a viable drug candidate. frontiersin.orgnih.gov

Academic Research Context of 3-(2-Methylphenyl)-3-pyrrolidinol Hydrochloride

The specific compound, this compound, is a tertiary alcohol derivative of the pyrrolidine scaffold. In this structure, a 2-methylphenyl (o-tolyl) group is attached to the same carbon atom (C3) as the hydroxyl group. The hydrochloride salt form is common for amine-containing compounds, often used to improve stability and aqueous solubility.

While extensive, peer-reviewed studies detailing the specific biological activities or therapeutic applications of this compound are not widely present in public-domain scientific literature, its chemical structure is characteristic of compounds used in discovery research. It is available from chemical suppliers as a building block for chemical synthesis. sigmaaldrich.com The presence of the aryl group and the hydroxyl functional group on the pyrrolidinol scaffold makes it a valuable intermediate for constructing more complex molecules. nbinno.com

Research on analogous 3-aryl-3-pyrrolidinol structures suggests that this class of compounds is explored for potential activity in various areas of medicinal chemistry. The specific combination of the 2-methylphenyl group and the 3-pyrrolidinol core in this particular molecule provides a unique three-dimensional arrangement of functional groups for investigation in drug discovery programs. Its primary role in the current academic and industrial research landscape is likely that of a specialized chemical intermediate used to synthesize novel and more complex chemical entities for biological screening.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 91246-30-9 |

| Molecular Formula | C₁₁H₁₅NO · HCl |

| InChI Key | TXIRCOWTLPJWFB-UHFFFAOYSA-N |

| MDL Number | MFCD13186097 |

Data sourced from chemical supplier catalogs. sigmaaldrich.com

Structure

3D Structure of Parent

特性

IUPAC Name |

3-(2-methylphenyl)pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-9-4-2-3-5-10(9)11(13)6-7-12-8-11;/h2-5,12-13H,6-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIRCOWTLPJWFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CCNC2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Supramolecular Structural Elucidation

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are indispensable for confirming the covalent structure of a molecule. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy each provide unique and complementary information regarding the compound's atomic connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 3-(2-Methylphenyl)-3-pyrrolidinol hydrochloride, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

In ¹H NMR, distinct signals would be expected for the protons of the 2-methylphenyl group and the pyrrolidine (B122466) ring. The aromatic protons would appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The methyl group on the phenyl ring would produce a characteristic singlet at approximately δ 2.3 ppm. The protons on the pyrrolidine ring would exhibit complex multiplets in the aliphatic region (δ 2.0-4.0 ppm) due to diastereotopicity and spin-spin coupling. The hydroxyl (-OH) and amine (-N⁺H₂) protons would appear as broad singlets that are typically exchangeable with D₂O.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be critical for confirming the relative stereochemistry. Spatial correlations between the protons on the pyrrolidine ring and the aryl group would allow for an unambiguous assignment of their relative orientation.

Hypothetical ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrrolidine-N⁺H₂ | ~9.5 | broad s | - |

| Aromatic-H | 7.0-7.5 | m | - |

| Hydroxyl-OH | ~5.5 | broad s | - |

| Pyrrolidine-CH₂ (adjacent to N) | 3.0-3.5 | m | - |

| Pyrrolidine-CH₂ | 2.0-2.5 | m | - |

Hypothetical ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (quaternary) | 145, 135 |

| Aromatic CH | 130, 128, 126, 125 |

| C-OH (quaternary) | 75 |

| Pyrrolidine CH₂ (adjacent to N) | 55, 45 |

| Pyrrolidine CH₂ | 35 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would confirm the exact mass of the protonated molecular ion [M+H]⁺, which corresponds to the free base C₁₁H₁₅NO.

The fragmentation pattern in tandem MS (MS/MS) would be expected to show characteristic losses. Common fragmentation pathways for related pyrrolidinol structures include the loss of a water molecule (H₂O) from the tertiary alcohol, cleavage of the pyrrolidine ring, and fragmentation of the side chain. The bond between the tertiary carbon and the phenyl group could cleave, as could the C-C bonds within the pyrrolidine ring.

Expected High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₆NO⁺ | 178.1226 | Protonated molecular ion (free base) |

| [M+H-H₂O]⁺ | C₁₁H₁₄N⁺ | 160.1121 | Loss of water |

| [C₈H₉]⁺ | C₈H₉⁺ | 105.0699 | Cleavage yielding tolyl fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. The spectra for this compound would be characterized by specific absorption bands corresponding to its key structural features.

A broad absorption band in the region of 3200-3400 cm⁻¹ in the IR spectrum would be indicative of the O-H stretching vibration of the alcohol group, likely broadened by hydrogen bonding. The N⁺-H stretching vibrations of the secondary ammonium (B1175870) hydrochloride would appear as a broad band in the 2400-2800 cm⁻¹ range. C-H stretching vibrations from the aromatic ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹. Other key peaks would include C-O and C-N stretching vibrations in the fingerprint region (1000-1300 cm⁻¹). Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the aromatic ring.

Expected Vibrational Spectroscopy Data

| Functional Group | IR Peak (cm⁻¹) | Raman Peak (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H (Alcohol) | ~3350 (broad) | Weak | Stretching |

| N⁺-H (Ammonium) | ~2700 (broad) | Weak | Stretching |

| Aromatic C-H | ~3050 | Strong | Stretching |

| Aliphatic C-H | ~2960, 2870 | Medium | Stretching |

| Aromatic C=C | ~1600, 1480 | Strong | Stretching |

| C-O (Alcohol) | ~1100 | Weak | Stretching |

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

Determination of Absolute Configuration

The molecule 3-(2-Methylphenyl)-3-pyrrolidinol is chiral, with a stereocenter at the C3 position of the pyrrolidine ring. As a hydrochloride salt synthesized without chiral resolution, it would exist as a racemic mixture of (R) and (S) enantiomers. X-ray crystallography of a single crystal grown from this mixture would reveal whether it crystallizes as a racemic compound (containing both enantiomers in the unit cell) or resolves spontaneously.

If a single enantiomer were isolated and crystallized in a chiral space group, X-ray diffraction could be used to determine its absolute configuration. This is typically achieved by analyzing the anomalous dispersion of the X-rays, which results in small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). The analysis yields a Flack parameter, which should refine to a value near 0 for the correct enantiomer and near 1 for the incorrect one, thus unambiguously assigning the absolute stereochemistry.

Analysis of Crystal Packing and Intermolecular Interactions

X-ray crystallography provides unparalleled insight into how molecules are arranged in the solid state. The crystal packing of this compound would be dominated by strong intermolecular interactions, particularly hydrogen bonds.

Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 98.5 |

| Volume (ų) | 1200 |

| Z | 4 |

Polymorphism Studies in Pyrrolidine-Derived Complexes

A comprehensive review of available scientific literature reveals a notable absence of specific studies focused on the polymorphism of this compound. While the techniques for characterizing polymorphic forms, such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), are well-established for various pharmaceutical compounds, their application to this specific pyrrolidine derivative has not been documented in publicly accessible research.

General studies on related pyrrolidine-derived compounds often utilize these methods to identify and characterize different crystalline forms. For instance, DSC can be employed to determine the melting points and enthalpies of fusion of different polymorphs, while TGA provides information on their thermal stability and decomposition profiles. Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can also be used to distinguish between polymorphs based on differences in their vibrational spectra, which arise from variations in molecular conformation and intermolecular interactions in the solid state.

However, without specific experimental data for this compound, a detailed discussion of its potential polymorphic forms, their relative stabilities, and the conditions under which they might interconvert remains speculative. The creation of data tables presenting crystallographic parameters, thermal analysis data, or spectroscopic information is therefore not possible at this time. Further research is required to be undertaken to explore the solid-state chemistry of this compound and to ascertain whether it exhibits polymorphism. Such studies would be invaluable for the comprehensive understanding and development of this compound.

Computational Chemistry and Molecular Modeling Investigations

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For 3-(2-Methylphenyl)-3-pyrrolidinol hydrochloride, a systematic SAR investigation would involve synthesizing and testing a series of analogues to determine which structural modifications enhance or diminish its effects. The pyrrolidine (B122466) ring is a versatile scaffold known for its ability to adopt various conformations, which is a key feature for exploring pharmacophore space. nih.gov The stereochemistry of the substituents on this five-membered ring can significantly influence the biological profile of a drug candidate. nih.gov

Key modifications for an SAR study on this compound would include:

Substitution on the Phenyl Ring: Altering the position and nature of the methyl group (e.g., moving it to the 3- or 4-position, or replacing it with other groups like halogens, methoxy, or trifluoromethyl groups) would probe the electronic and steric requirements for activity.

Modification of the Pyrrolidinol Ring: Changes to the hydroxyl group, such as esterification or conversion to an ether, would assess its role in target binding, particularly as a hydrogen bond donor or acceptor. The nitrogen atom could also be derivatized to explore the impact of basicity and steric bulk.

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR data a step further by creating a mathematical relationship between the chemical properties of a series of compounds and their biological activities. frontiersin.org A 3D-QSAR model, for instance, can be developed to guide the design of new, more potent inhibitors. researchgate.net For a series of 3-aryl-3-pyrrolidinol analogues, a QSAR model would be built using calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters). The resulting model could then predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. researchgate.net

Table 1: Illustrative Descriptors for a Hypothetical QSAR Study This table represents the type of data that would be generated in a QSAR analysis of analogues of this compound. The values are for illustrative purposes only.

| Compound Analogue | Biological Activity (IC50, µM) | ClogP (Hydrophobicity) | Molecular Weight | Polar Surface Area (Ų) |

| 3-(2-Methylphenyl)-3-pyrrolidinol | Hypothetical Value | Calculated Value | Calculated Value | Calculated Value |

| 3-(3-Methylphenyl)-3-pyrrolidinol | Hypothetical Value | Calculated Value | Calculated Value | Calculated Value |

| 3-(4-Chlorophenyl)-3-pyrrolidinol | Hypothetical Value | Calculated Value | Calculated Value | Calculated Value |

| 3-(2-Methoxyphenyl)-3-pyrrolidinol | Hypothetical Value | Calculated Value | Calculated Value | Calculated Value |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmanmiljournal.ru It is commonly used to predict the binding mode of a small molecule ligand within the active site of a target protein. To perform a molecular docking study on this compound, a 3D structure of a relevant biological target (e.g., an enzyme or receptor) is required.

The process would involve:

Preparation of the Ligand and Protein: The 3D structure of this compound would be generated and energy-minimized. The target protein structure, typically obtained from a repository like the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms, assigning charges, and defining the binding site.

Docking Simulation: A docking algorithm would then be used to place the ligand into the protein's active site in numerous possible orientations and conformations.

Scoring and Analysis: These poses are then "scored" using a function that estimates the binding affinity (e.g., in kcal/mol). The top-scoring poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the active site. nih.govnih.gov

For example, docking simulations could reveal that the hydroxyl group of the pyrrolidinol ring forms a critical hydrogen bond with a serine or threonine residue, while the 2-methylphenyl group fits into a hydrophobic pocket defined by residues like leucine, isoleucine, or phenylalanine. mdpi.com

Pharmacophore Modeling and Virtual Screening in Ligand Design

A pharmacophore is an abstract representation of the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov Pharmacophore modeling can be ligand-based, using a set of known active molecules, or structure-based, derived from a ligand-protein complex. mdpi.com

A pharmacophore model for a series of active 3-aryl-3-pyrrolidinol analogues might consist of features such as:

A hydrogen bond acceptor (from the hydroxyl oxygen).

A hydrogen bond donor (from the hydroxyl hydrogen).

A positive ionizable feature (from the protonated pyrrolidine nitrogen).

A hydrophobic or aromatic region (representing the phenyl ring).

Once a validated pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases of chemical compounds. nih.gov This process, known as virtual screening, helps to identify novel molecules that possess the necessary pharmacophoric features and are therefore likely to be active against the target of interest, prioritizing them for acquisition and biological testing. researchgate.net

In Silico Prediction of Molecular Interactions and Binding Affinities

Advanced computational methods can provide more quantitative predictions of molecular interactions and binding affinities. Techniques like Molecular Dynamics (MD) simulations and free energy calculations offer a more dynamic picture of the ligand-target complex than static docking.

Molecular Dynamics (MD) Simulations: Following a molecular docking study, MD simulations can be performed on the ligand-protein complex. This involves simulating the movements of the atoms in the complex over time, providing insights into the stability of the binding pose and the flexibility of the ligand and protein. researchgate.net It can confirm whether key interactions observed in the docking pose are maintained over time.

Binding Free Energy Calculations: Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the free energy of binding for the ligand-protein complex from the MD simulation trajectories. These calculations provide a more accurate prediction of binding affinity than docking scores alone and can be used to rank different analogues or binding modes.

Table 2: Example of Predicted Binding Energies from In Silico Analysis This table illustrates the kind of data that could be generated from molecular docking and binding free energy calculations for analogues of this compound against a hypothetical protein target. The values are for illustrative purposes only.

| Compound Analogue | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG, kcal/mol) | Key Interacting Residues (Hypothetical) |

| 3-(2-Methylphenyl)-3-pyrrolidinol | -7.5 | -35.2 | Tyr88, Ser120, Phe250 |

| 3-(2-Chlorophenyl)-3-pyrrolidinol | -8.1 | -38.5 | Tyr88, Ser120, Phe250 |

| 3-(4-Fluorophenyl)-3-pyrrolidinol | -7.2 | -33.1 | Tyr88, Trp115, Phe250 |

| 3-Phenyl-3-pyrrolidinol | -6.9 | -31.8 | Tyr88, Ser120, Phe250 |

These in silico approaches provide a powerful framework for investigating the therapeutic potential of this compound. By predicting its interactions with biological targets and guiding the design of more potent and selective analogues, computational chemistry plays a vital role in accelerating the journey from a chemical compound to a potential therapeutic agent.

Molecular Interaction and Mechanistic Studies of Pyrrolidinol Derivatives

Enzymatic Interaction and Modulation Studies

A thorough review of scientific databases and literature was conducted to ascertain the enzymatic interaction profile of 3-(2-Methylphenyl)-3-pyrrolidinol hydrochloride. The following subsections detail the findings for each specified enzyme class.

Cyclooxygenase (COX-1, COX-2) and 5-Lipoxygenase (5-LOX) Inhibition

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are significant mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) are common inhibitors of COX enzymes. Despite the established role of these enzymes in inflammatory processes, a comprehensive search of scientific literature revealed no specific studies investigating the inhibitory effects of this compound on either COX-1, COX-2, or 5-LOX. Consequently, there is no available data, such as IC50 values or mechanistic details, to report on its potential activity against these enzymes.

Dipeptidyl Peptidase-4 (DPP-4) Enzyme Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target in the management of type 2 diabetes due to its role in the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of GLP-1, leading to enhanced insulin (B600854) secretion and reduced glucagon (B607659) levels. Pyrrolidine-containing structures are recognized scaffolds in the design of DPP-4 inhibitors. However, specific research on the inhibitory activity of this compound against the DPP-4 enzyme has not been reported in the available scientific literature. Therefore, no data on its potency or mechanism of inhibition is available.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an enzyme located in the small intestine that is responsible for breaking down complex carbohydrates into simpler sugars for absorption. Inhibitors of this enzyme are used in the management of type 2 diabetes to delay carbohydrate digestion and lower postprandial blood glucose levels. Extensive searches of chemical and biological databases yielded no studies that have evaluated this compound for its potential to inhibit alpha-glucosidase.

Modulation of Digestive Enzymes (e.g., Amylase, Lipase, Trypsin)

Digestive enzymes such as amylase, lipase, and trypsin play crucial roles in the breakdown of carbohydrates, fats, and proteins, respectively. The modulation of these enzymes can have significant physiological effects. At present, there is no published research or data concerning the modulatory effects of this compound on amylase, lipase, or trypsin.

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large quantities of nitric oxide, a molecule involved in various physiological and pathological processes, including inflammation and host defense. Overproduction of nitric oxide by iNOS has been implicated in various inflammatory conditions. A review of the current literature indicates that the inhibitory activity of this compound against iNOS has not been investigated. While other pyrrolidinol derivatives have been studied as iNOS inhibitors, no specific data exists for the title compound.

Acetylcholinesterase (AChE) Inhibitory Activity

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, thereby terminating synaptic transmission. AChE inhibitors are used in the treatment of various neurological conditions, including Alzheimer's disease. There are currently no scientific reports or experimental data available on the acetylcholinesterase inhibitory activity of this compound.

An extensive search for scientific literature detailing the molecular interactions and mechanistic studies of This compound has yielded no specific information regarding its activity in the requested areas. Research data on the effects of this particular compound on monoamine oxidase A (MAOA) inhibition, modulation of enzyme primary and secondary structure, or the inhibition of protein phosphorylation pathways is not available in the public domain based on the conducted search.

The provided outline requires a detailed analysis of this specific compound's bioactivity:

Molecular Mechanisms of Action

Inhibition of Protein Phosphorylation Pathways:Information detailing the impact of this compound on any protein phosphorylation pathways is absent from the available literature.

Due to the lack of specific research on This compound in these areas, it is not possible to generate the requested scientific article.

Stereochemical Aspects in Pyrrolidinol Research and Biological Activity

Impact of Stereoisomerism on Biological Profiles and Target Selectivity

Stereoisomerism, the arrangement of atoms in three-dimensional space, plays a critical role in the biological activity of chiral drug molecules. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profound differences in their pharmacological and toxicological profiles. This is because biological systems, including receptors, enzymes, and transporters, are themselves chiral and can interact differently with each enantiomer.

In the context of 3-aryl-3-pyrrolidinols, the stereochemistry at the C3 position, where the 2-methylphenyl group is attached, would be expected to be a key determinant of its biological activity. The relative orientation of the hydroxyl group and the aryl substituent will create distinct three-dimensional shapes for the (R)- and (S)-enantiomers. These differences can lead to one enantiomer having a higher affinity for a specific biological target, resulting in it being more potent (the eutomer), while the other may have lower affinity, be inactive, or even interact with a different target, potentially leading to off-target effects (the distomer).

Table 1: General Impact of Stereoisomerism on Drug Activity

| Aspect | Description | Potential Implication for 3-(2-Methylphenyl)-3-pyrrolidinol hydrochloride |

| Pharmacodynamics | Differences in binding affinity and efficacy at the target receptor or enzyme. | One enantiomer may be a potent agonist or antagonist, while the other is significantly weaker or inactive. |

| Pharmacokinetics | Stereoselective absorption, distribution, metabolism, and excretion (ADME). | The two enantiomers could have different half-lives and bioavailability, affecting the overall exposure. |

| Toxicology | One enantiomer may be responsible for the therapeutic effects, while the other could contribute to adverse effects. | The therapeutic index could be improved by using a single, more active enantiomer. |

Analysis of Enantiomeric Purity and Control in Synthesis

Given the potential for stereoisomers to have different biological activities, ensuring the enantiomeric purity of a chiral drug is a critical aspect of pharmaceutical development and quality control. The synthesis of a single enantiomer, known as asymmetric or stereoselective synthesis, is often a complex process that requires careful control of reaction conditions and the use of chiral catalysts or starting materials.

Several analytical techniques are employed to determine the enantiomeric purity of a compound, which is typically expressed as enantiomeric excess (% ee). High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most common and reliable methods. This technique separates the enantiomers based on their differential interactions with the chiral environment of the column, allowing for their quantification. Other methods include gas chromatography (GC) with a chiral column, capillary electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.

In the synthesis of 3-aryl-3-pyrrolidinols, stereocontrol can be achieved through various strategies. One common approach involves the use of a chiral starting material, such as an enantiomerically pure amino acid, which guides the stereochemistry of the subsequent reactions. Another strategy is the use of chiral catalysts or reagents that can induce asymmetry in a prochiral substrate. For instance, the asymmetric reduction of a corresponding 3-pyrrolidinone (B1296849) precursor could yield an enantiomerically enriched 3-pyrrolidinol (B147423).

Table 2: Methods for Analysis of Enantiomeric Purity

| Method | Principle | Application in Pyrrolidinol Research |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Widely used for the separation and quantification of enantiomers of pyrrolidinol derivatives. |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Applicable if the compound or its derivative is sufficiently volatile. |

| Capillary Electrophoresis (CE) | Separation based on differential mobility of enantiomers in the presence of a chiral selector in the electrolyte. | A high-resolution technique for the analysis of chiral compounds. |

| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Provides structural information in addition to enantiomeric purity. |

Stereoselective Binding Modes to Chiral Biological Macromolecules

The differential biological effects of enantiomers stem from their distinct interactions with chiral biological macromolecules, such as proteins and nucleic acids. The binding of a small molecule to a protein's binding site is a highly specific three-dimensional interaction, often likened to a lock and key mechanism. For a chiral molecule, only one enantiomer may fit optimally into the binding pocket of a receptor or the active site of an enzyme.

Molecular modeling and structural biology techniques, such as X-ray crystallography and NMR spectroscopy, are invaluable tools for elucidating the stereoselective binding modes of drug candidates. These methods can provide detailed information about the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding of each enantiomer.

For a compound like 3-(2-Methylphenyl)-3-pyrrolidinol, the (R)- and (S)-enantiomers would present their key functional groups—the hydroxyl group, the pyrrolidine (B122466) nitrogen, and the 2-methylphenyl group—in different spatial arrangements. These differences would likely lead to distinct binding orientations within a target protein. For example, the hydroxyl group of one enantiomer might be perfectly positioned to form a crucial hydrogen bond with an amino acid residue in the binding site, leading to high affinity, while the same group in the other enantiomer might be oriented away from this interaction, resulting in weaker binding. The 2-methylphenyl group's orientation would also influence hydrophobic interactions within the binding pocket. Understanding these stereoselective binding modes is fundamental for the rational design of more potent and selective drugs.

Future Research Trajectories for 3 2 Methylphenyl 3 Pyrrolidinol Hydrochloride and Pyrrolidinol Analogues

Design and Synthesis of Next-Generation Pyrrolidinol Derivatives

The design and synthesis of new pyrrolidinol derivatives are central to advancing their therapeutic potential. A key focus is on understanding and leveraging structure-activity relationships (SAR) to guide the rational design of analogues with improved pharmacological profiles.

Future design strategies will likely concentrate on systematic modifications of the 3-aryl-3-pyrrolidinol core. The aryl substituent, in particular, has been shown to be a critical determinant of activity and selectivity in related compound classes. nih.gov Research into aryl piperazine (B1678402) and pyrrolidine (B122466) derivatives has demonstrated that modifications to the aryl group can significantly impact biological activity. researchgate.netnih.gov For instance, the introduction of various substituents on the phenyl ring of 3-(2-Methylphenyl)-3-pyrrolidinol hydrochloride could modulate its binding affinity and selectivity for specific biological targets. The exploration of extended π-systems on the aryl component has also proven effective in enhancing enantioselectivity in certain reactions catalyzed by aryl pyrrolidine-based compounds. nih.gov

Another avenue involves the modification of the pyrrolidinol ring itself. The stereoselective synthesis of novel 3,4-dihydroxypyrrolidine derivatives has opened up possibilities for creating analogues with altered polarity and hydrogen-bonding capabilities, which could influence their interaction with biological macromolecules. researchgate.net The synthesis of pyrrolidine-based benzenesulfonamide (B165840) derivatives has also been reported as a strategy to develop inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase. frontiersin.org

Lead optimization efforts will continue to employ structure-based drug design and the optimization of physicochemical properties to discover novel series of compounds. nih.gov The goal is to create next-generation derivatives that not only exhibit enhanced potency but also possess favorable drug-like properties.

Table 1: Strategies for Designing Next-Generation Pyrrolidinol Derivatives

| Modification Site | Strategy | Potential Outcome | Reference Example |

| Aryl Group | Introduction of various substituents (e.g., halogens, alkyls, alkoxys) | Modulate binding affinity and selectivity | Aryl piperazine and pyrrolidine derivatives researchgate.netnih.gov |

| Aryl Group | Incorporation of extended π-systems (e.g., naphthyl, phenanthryl) | Enhance enantioselectivity and potency | Aryl pyrrolidine-based hydrogen-bond donors nih.gov |

| Pyrrolidinol Ring | Introduction of additional functional groups (e.g., hydroxyls) | Alter polarity and hydrogen-bonding capacity | 3,4-dihydroxypyrrolidine derivatives researchgate.net |

| Overall Scaffold | Hybridization with other pharmacophores (e.g., sulfonamides) | Target different enzyme classes | Pyrrolidine-based benzenesulfonamide derivatives frontiersin.org |

Exploration of Novel Molecular Targets and Pathways

While the initial therapeutic focus of certain pyrrolidinol compounds may be defined, a significant area of future research lies in identifying novel molecular targets and biological pathways through which these compounds can exert therapeutic effects. This exploration can unveil new applications for existing compounds and guide the design of derivatives with novel mechanisms of action.

The pyrrolidinol scaffold has already shown activity against a diverse range of biological targets. For example, a novel pyrrolidinyl pyrido pyrimidinone derivative was identified as a potent dual inhibitor of PI3Kα (Phosphatidylinositol 3-kinase alpha) and mTOR (mammalian target of rapamycin), two key proteins in cell growth and proliferation pathways. nih.gov Other pyrrolidine derivatives have been investigated for their effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are involved in inflammation. nih.gov

The broader class of pyrrolidine-containing compounds has demonstrated inhibitory activity against a wide array of enzymes, suggesting that analogues of this compound could be screened against these targets. frontiersin.org These include:

Carbonic anhydrases and acetylcholinesterase frontiersin.org

Glutathione peroxidase 4 (GPX4) and murine double minute 2 (MDM2) frontiersin.org

α-amylase, glycosidases, and aldose reductase, which are relevant to diabetes frontiersin.org

Bacterial enzymes such as E. coli and S. aureus topoisomerase IV frontiersin.org

Furthermore, research into aryl pyrrolidine derivatives has identified plasmepsin II, a protease from the malaria parasite Plasmodium falciparum, as a potential target. nih.gov This highlights the potential for this class of compounds in infectious diseases. Future research will involve large-scale screening of this compound and its analogues against panels of kinases, proteases, and other enzymes to uncover unexpected activities and new therapeutic opportunities.

Development of Advanced Synthetic Strategies for Complex Pyrrolidinol Structures

The synthesis of pyrrolidine-containing molecules, especially those with specific stereochemistry, is a significant challenge in organic chemistry. mdpi.com Developing more efficient, stereoselective, and versatile synthetic methods is crucial for creating libraries of complex pyrrolidinol analogues for biological screening.

Future research in this area will likely focus on several key aspects. Stereoselective synthesis is paramount, as the biological activity of chiral molecules often resides in a single enantiomer. Methods for the stereoselective synthesis of new 3,4-dihydroxypyrrolidine derivatives, for instance, have been developed using starting materials like D-mannose and D-ribose. researchgate.net These strategies often employ key steps such as organometallic addition to hemiacetalic sugars or conjugate addition of ammonia. researchgate.net

The development of novel catalytic methods will also be important. Asymmetric catalysis using proline derivatives attached to β-cyclodextrin has been explored for certain reactions, showcasing the potential for chiral catalysts to control the stereochemical outcome of reactions involving the pyrrolidinol core. mdpi.com

Furthermore, there is a need for synthetic routes that are amenable to the rapid generation of diverse analogues (diversity-oriented synthesis). This allows for a more comprehensive exploration of the chemical space around the this compound scaffold. This could involve the development of robust building blocks that can be easily modified in the final steps of a synthesis to produce a wide range of derivatives.

Table 2: Key Areas in Advanced Synthetic Strategies for Pyrrolidinols

| Focus Area | Objective | Example Approach |

| Stereoselectivity | To control the 3D arrangement of atoms in the molecule | Use of chiral starting materials (e.g., D-mannose) or asymmetric catalysts researchgate.netmdpi.com |

| Efficiency | To reduce the number of synthetic steps and increase overall yield | Development of novel one-pot reactions or cascade sequences |

| Versatility | To enable the synthesis of a wide range of analogues from common intermediates | Late-stage functionalization of the pyrrolidinol core |

| Complexity | To build more intricate molecular architectures | Employing advanced cycloaddition reactions or C-H activation strategies |

Integration of Computational and Experimental Approaches for Optimized Design

The integration of computational modeling with experimental synthesis and biological testing is a powerful strategy for accelerating the drug discovery process. This synergistic approach allows for the rational design of molecules with a higher probability of success, thereby saving time and resources.

In the context of this compound and its analogues, computational tools can be applied in several ways. In silico docking studies, for example, can predict how different pyrrolidinol derivatives might bind to the active site of a target protein. nih.govnih.gov This information can help prioritize which compounds to synthesize and test, and it can provide insights into the structural basis for the observed activity. Molecular docking was used to suggest that an active antimalarial pyrrolidine derivative binds to the active site of plasmepsin II. nih.gov

Data-driven techniques and machine learning are also becoming increasingly important in drug design. nih.gov By analyzing the structure-activity relationships within a library of compounds, it is possible to build predictive models that can guide the design of new, more potent analogues. For example, data science tools have been used to study how the structural components of aryl pyrrolidine-based catalysts influence their performance in asymmetric reactions. nih.gov Such an approach could be applied to model the therapeutic activity of pyrrolidinol derivatives.

The roadmap for designing peptidomimetics, which often involves identifying small molecule scaffolds that mimic the key interactions of a peptide with its receptor, provides a useful framework. mdpi.com This process can be greatly enhanced by computational methods, such as virtual screening, to identify suitable scaffolds that can correctly position the key chemical groups found in active pyrrolidinol compounds. mdpi.com The iterative cycle of computational design, chemical synthesis, and biological evaluation will be a cornerstone of future research in this area, leading to the more rapid development of optimized pyrrolidinol-based therapeutic agents.

Q & A

Q. What are the recommended storage conditions for 3-(2-Methylphenyl)-3-pyrrolidinol hydrochloride to ensure chemical stability?

To maintain stability, store the compound in a dry environment at 2–8°C, protected from moisture and light. Avoid dust formation and aerosol generation. Use airtight containers and ensure proper ventilation in storage areas. Personal protective equipment (PPE), including gloves and safety goggles, should be worn during handling to prevent contamination .

Q. Which analytical techniques are optimal for verifying the structural purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment (>95%). For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve aromatic and aliphatic proton environments, complemented by mass spectrometry (MS) for molecular weight validation. Polarimetry may be required if chirality is a concern, as enantiomeric purity impacts biological activity .

Q. How should researchers mitigate risks associated with inhalation or dermal exposure during experimental handling?

Use fume hoods to limit aerosol exposure. For spills, evacuate the area, wear PPE (nitrile gloves, N95 masks), and collect material using non-sparking tools. Decontaminate surfaces with ethanol/water mixtures. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with saline for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can chiral specificity of this compound be evaluated in receptor-binding assays?

Enantiomeric resolution can be achieved via chiral chromatography (e.g., Chiralpak® columns) or by synthesizing enantiopure intermediates using asymmetric catalysis. For receptor studies, employ radioligand displacement assays (e.g., using ³H-labeled ligands) with isolated receptors or cell membranes. Compare IC₅₀ values between enantiomers to determine stereoselective binding .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally related pyrrolidinol derivatives?

Conduct meta-analyses of published dose-response curves, focusing on assay conditions (e.g., cell lines, incubation times). Validate findings using orthogonal assays (e.g., functional cAMP assays vs. binding studies). Cross-reference metabolite profiles (via LC-MS) to rule out degradation artifacts. Comparative molecular dynamics simulations may clarify structure-activity relationships (SAR) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions for in vitro studies?

Design accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 37°C, and 50°C. Monitor degradation via HPLC at timed intervals. Use Arrhenius plots to extrapolate shelf-life. For thermal stability, employ differential scanning calorimetry (DSC) to identify decomposition thresholds. Include negative controls (e.g., inert solvents) to distinguish pH-specific vs. thermal degradation .

Q. What methodologies are suitable for investigating the compound’s potential as a precursor in neuropharmacological agents?

Screen for activity against CNS targets (e.g., NMDA or σ receptors) using competitive binding assays. Synthesize analogs with modified aryl or pyrrolidine substituents to optimize affinity and blood-brain barrier permeability. Assess metabolic stability via liver microsome assays and cytochrome P450 inhibition profiles. Cross-validate in vivo using rodent models of neurological disorders .

Methodological Considerations

- Safety Protocols : Align with OSHA HCS guidelines for acute toxicity (GHS Category 4) and eye irritation (Category 2) .

- Data Reproducibility : Use certified reference standards (e.g., USP-grade reagents) and document batch-specific analytical certificates .

- Environmental Compliance : Dispose of waste via licensed biohazard contractors to prevent drainage contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。